molecular formula C11H14BrFN2O B8518951 1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

Cat. No. B8518951
M. Wt: 289.14 g/mol
InChI Key: ZXFRJHMPLGOITR-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

To a solution of 1-(3-bromobutyl)-3-(4-fluorophenyl)urea (1750 mg, 6.1 mmol) in N,N-dimethylformamide (30 mL) was added potassium tert-butoxide (920 mg, 7.0 mmol), and the mixture was stirred at 50° C. for 6 hr. The solvent was evaporated under reduced pressure, and ethyl acetate/tetrahydrofuran and 6N aqueous hydrochloric acid solution were added to the residue. The aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3). The combined organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (NH silica gel, ethyl acetate/hexane=50/50→100/0) to give the title compound (490 mg, 39%) as a white solid.
Quantity
1750 mg
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:16])[CH2:3][CH2:4][NH:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)=[O:7].CC(C)([O-])C.[K+]>CN(C)C=O>[F:15][C:12]1[CH:13]=[CH:14][C:9]([N:8]2[CH:2]([CH3:16])[CH2:3][CH2:4][NH:5][C:6]2=[O:7])=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1750 mg
Type
reactant
Smiles
BrC(CCNC(=O)NC1=CC=C(C=C1)F)C
Name
Quantity
920 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and ethyl acetate/tetrahydrofuran and 6N aqueous hydrochloric acid solution
ADDITION
Type
ADDITION
Details
were added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3)
WASH
Type
WASH
Details
The combined organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (NH silica gel, ethyl acetate/hexane=50/50→100/0)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(NCCC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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